molecular formula C7H9Cl2NO B597058 2-Chloro-6-methoxyaniline hydrochloride CAS No. 1332589-57-7

2-Chloro-6-methoxyaniline hydrochloride

Cat. No. B597058
CAS RN: 1332589-57-7
M. Wt: 194.055
InChI Key: RHIQMEOANUBKQA-UHFFFAOYSA-N
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Description

2-Chloro-6-methoxyaniline hydrochloride, also known as 6-Chloro-m-anisidine hydrochloride, is a chemical compound with the molecular formula C7H8ClNO . It is often used in chemical synthesis studies .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-methoxyaniline hydrochloride is characterized by the presence of chlorine, hydrogen, nitrogen, and oxygen atoms. The average mass of the molecule is 157.598 Da, and the monoisotopic mass is 157.029449 Da .


Physical And Chemical Properties Analysis

2-Chloro-6-methoxyaniline hydrochloride has a density of 1.2±0.1 g/cm3, a boiling point of 235.3±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C. The enthalpy of vaporization is 47.2±3.0 kJ/mol, and the flash point is 96.1±21.8 °C .

Scientific Research Applications

  • Herbicide Metabolism and Carcinogenicity : Chloroacetamide herbicides, including acetochlor and butachlor, are metabolized to intermediates such as 2-chloro-N-(2,6-diethylphenyl)acetamide (CDEPA) and 2-chloro-N-(2-methyl-6-ethylphenyl)acetamide (CMEPA), which subsequently produce compounds like 2,6-diethylaniline (DEA) and 2-methyl-6-ethylaniline (MEA). These compounds, including chloroanilines, have been studied for their carcinogenic effects in rodents and the metabolic pathways in human and rat liver microsomes (Coleman et al., 2000).

  • Soil Metabolism of Herbicides : The metabolism of chloroanilines, like 3-Chloro-4-methoxyaniline, in soil has been studied, particularly regarding their transformation into other compounds such as 3,3′dichloro-4,4′-dimethoxyazobenzene through a free radical mechanism. This is significant in understanding the environmental impact of these compounds when used as herbicides (Briggs & Ogilvie, 1971).

  • Aqueous Oxidative Polymerization : Research on the aqueous polymerization of methoxyaniline derivatives, such as 3-methoxyaniline, has been conducted, focusing on using sodium dichromate as an oxidant in the presence of hydrochloric acid. This research is relevant to the production of polymers with specific physical properties, like conductivity (Sayyah et al., 2002).

  • Fenton-like Oxidation for Degradation : Studies have evaluated Fenton-like oxidation for the degradation of methoxyanilines, such as 2-Methoxyaniline, in aqueous solutions. This is significant for addressing the environmental impact of these compounds in wastewater from dye and pharmaceutical industries (Chaturvedi & Katoch, 2020).

Safety and Hazards

Safety information for 2-Chloro-6-methoxyaniline hydrochloride indicates that it has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (if in eyes, rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) .

Mechanism of Action

Target of Action

It’s known that this compound is used in chemical synthesis studies , suggesting that it may interact with a variety of molecular targets depending on the specific context of the reaction.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-methoxyaniline hydrochloride. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and the outcomes of the chemical reactions it participates in .

properties

IUPAC Name

2-chloro-6-methoxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIQMEOANUBKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80724414
Record name 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-methoxyaniline hydrochloride

CAS RN

1332589-57-7
Record name 2-Chloro-6-methoxyaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80724414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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